INCB3344

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

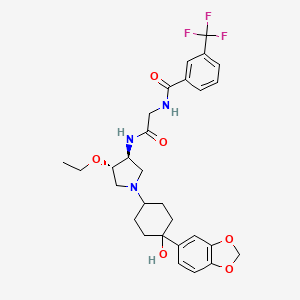

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEOSVPWMSEFPW-XYCDVDSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100838 | |

| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285539-85-6 | |

| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

INCB3344: A Technical Guide to its Mechanism of Action as a CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is a synthesis of publicly available preclinical data, intended to support researchers and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent, selective, and orally bioavailable antagonist of CCR2. Its primary mechanism of action is the inhibition of the binding of the chemokine ligand CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to its receptor, CCR2.[1][2] This interaction is critical for the migration of monocytes and other immune cells to sites of inflammation. By blocking this binding, this compound effectively curtails the downstream signaling cascades that lead to cellular chemotaxis and activation, thereby mitigating inflammatory responses.[2][3] The binding of this compound to human CCR2 (hCCR2) is characterized by high affinity, with a dissociation constant (Kd) of approximately 5 nM, and is both rapid and reversible.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound across various species.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| Binding Antagonism (IC50) | |||

| Human (hCCR2) | 5.1 nM | [1][5] | |

| Mouse (mCCR2) | 9.5 nM | [1][5] | |

| Rat | 7.3 nM | [1] | |

| Cynomolgus | 16 nM | [1] | |

| Chemotaxis Antagonism (IC50) | |||

| Human (hCCR2) | 3.8 nM | [1][5] | |

| Mouse (mCCR2) | 7.8 nM | [1][5] | |

| Rat | 2.7 nM | [1] | |

| Cynomolgus | 6.2 nM | [1] |

Table 2: Selectivity of this compound

| Parameter | Receptor | Value | Reference |

| IC50 | Murine CCR1 | >1 µM | [1] |

| Murine CCR5 | >3 µM | [1] | |

| Panel of >50 GPCRs, ion channels, and transporters | >1 µM | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | 47% | [1][6] |

| Serum Protein Binding (Free Fraction) | Human | 24% | [6] |

| Mouse | 15% | [6] |

Signaling Pathway

This compound acts by competitively inhibiting the binding of CCL2 to the CCR2 receptor, a G protein-coupled receptor (GPCR). This blockade prevents the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways. One of the key downstream pathways inhibited by this compound is the Extracellular signal-regulated kinase (ERK) phosphorylation cascade.[2][4]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Radioligand Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of radiolabeled CCL2 to cells expressing CCR2.

-

Cell Line: WEHI-274.1, a murine monocyte cell line endogenously expressing mCCR2.[1]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]

-

Assay Buffer: RPMI 1640 supplemented with 0.1% BSA and 20 mM HEPES.

-

Protocol:

-

Harvest WEHI-274.1 cells and resuspend in assay buffer to a concentration of 5 x 10^6 cells/mL.

-

In a 96-well plate, add 50 µL of cell suspension to each well.

-

Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells.

-

Immediately add 25 µL of 150 pM 125I-mCCL2 to each well.

-

For non-specific binding control wells, add a high concentration (e.g., 0.3 µM) of unlabeled mCCL2 instead of this compound.

-

Incubate the plate for 30 minutes at room temperature with gentle agitation.

-

Following incubation, harvest the cells onto a filter plate (e.g., GF/C filter plate) using a cell harvester.

-

Wash the filters three times with cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the percent inhibition of specific binding at each concentration of this compound and determine the IC50 value.

-

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

-

Apparatus: 96-well modified Boyden chamber with an 8-µm polycarbonate filter.[4]

-

Cell Line: WEHI-274.1 cells.

-

Chemoattractant: 30 nM murine CCL2 (mCCL2).

-

Protocol:

-

Serum-starve WEHI-274.1 cells for 2-4 hours prior to the assay.

-

Resuspend the cells in RPMI 1640 with 0.1% BSA to a concentration of 5 x 10^6 cells/mL.

-

In the lower wells of the Boyden chamber, add 30 nM mCCL2 in assay medium. For negative control wells, add assay medium only.

-

Pre-incubate the cell suspension with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

-

Load 50 µL of the pre-treated cell suspension into the upper chamber of each well.

-

Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator.

-

After incubation, remove the upper chamber. Scrape the non-migrated cells from the top of the filter.

-

Fix and stain the migrated cells on the underside of the filter (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields for each well using a microscope.

-

Calculate the percent inhibition of chemotaxis at each concentration of this compound and determine the IC50 value.

-

ERK Phosphorylation Assay

This assay determines the effect of this compound on CCL2-induced ERK phosphorylation.

-

Cell Line: Cells expressing CCR2 (e.g., WEHI-274.1 or a transfected cell line).

-

Stimulant: Murine CCL2 (mCCL2).

-

Detection Method: Western Blot or a plate-based immunoassay (e.g., ELISA or In-Cell Western).

-

Protocol (Western Blot):

-

Seed CCR2-expressing cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Stimulate the cells with an optimal concentration of mCCL2 (e.g., 10 nM) for 5-10 minutes at 37°C.

-

Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK as a loading control.

-

Quantify the band intensities to determine the relative levels of p-ERK.

-

In Vivo Efficacy

This compound has demonstrated efficacy in various preclinical models of inflammatory diseases, including:

-

Delayed-Type Hypersensitivity: Dose-dependent inhibition of macrophage influx and reduction in tissue inflammation.[2][7]

-

Experimental Autoimmune Encephalomyelitis (EAE): Significant reduction in disease severity in this mouse model of multiple sclerosis.[2][7]

-

Inflammatory Arthritis: Efficacy demonstrated in a rat model of inflammatory arthritis.[2][7]

-

Diabetic Nephropathy: Decreased albuminuria and serum creatinine levels, and reduced macrophage accumulation in the kidneys of a mouse model.[8]

This in vivo activity underscores the therapeutic potential of targeting the CCL2/CCR2 axis with a selective antagonist like this compound for the treatment of chronic inflammatory conditions.

Conclusion

This compound is a well-characterized CCR2 antagonist with potent in vitro activity and demonstrated in vivo efficacy in multiple preclinical models of inflammatory diseases. Its mechanism of action is centered on the competitive inhibition of CCL2 binding to CCR2, leading to the suppression of downstream signaling pathways crucial for inflammatory cell recruitment. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CCR2-targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CCR | TargetMol [targetmol.com]

- 5. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

INCB3344: A Technical Overview of its High-Affinity Binding to CCR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Efficacy: CCR2 Binding Affinity

This compound demonstrates high-affinity binding to both human and murine CCR2. This potent antagonism has been quantified through various in vitro assays, with the resulting data summarized below. The compound's efficacy extends across multiple species, making it a valuable tool for preclinical research.

| Species | Assay Type | Metric | Value (nM) |

| Human | Binding Antagonism | IC50 | 5.1[1][2] |

| Human | Chemotaxis Assay | IC50 | 3.8[1][2] |

| Human | - | Kd | ~5[3] |

| Mouse | Binding Antagonism | IC50 | 9.5[1][2] |

| Mouse | Binding Antagonism | IC50 | 10[4][5][6] |

| Mouse | Chemotaxis Assay | IC50 | 7.8[1][2] |

| Rat | Binding Antagonism | IC50 | 7.3[1] |

| Rat | Chemotaxis Assay | IC50 | 2.7[1] |

| Cynomolgus | Binding Antagonism | IC50 | 16[1] |

| Cynomolgus | Chemotaxis Assay | IC50 | 6.2[1] |

IC50: Half maximal inhibitory concentration. The concentration of an inhibitor that causes a 50% reduction in the response of interest. Kd: Dissociation constant. A measure of the affinity between a ligand and a receptor. A lower Kd indicates a higher affinity.

Mechanism of Action

This compound functions as a competitive antagonist of CCR2.[3] It effectively blocks the binding of the primary ligand, monocyte chemoattractant protein-1 (MCP-1), also known as CCL2, to the receptor.[3] This inhibition is rapid and reversible.[3] By preventing CCL2-CCR2 interaction, this compound disrupts the downstream signaling cascades that mediate the recruitment of monocytes and macrophages to sites of inflammation.[4] This targeted action makes it a subject of investigation for various inflammatory and autoimmune diseases.[4][5][6]

Experimental Protocols

The binding affinity and functional inhibition of this compound have been determined using a variety of established experimental protocols.

Whole-Cell Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound to CCR2. A murine monocyte cell line, WEHI-274.1, which endogenously expresses CCR2, is often utilized.[1] The protocol involves the following key steps:

-

Cell Preparation: WEHI-274.1 cells are cultured and harvested.

-

Competition Binding: The cells are incubated with a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-mCCL2) and varying concentrations of this compound.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by filtration.

-

Quantification: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of this compound, which represents the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled CCL2.

Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

-

Cell Preparation: CCR2-expressing cells (e.g., human monocytes or a cell line) are prepared and labeled with a fluorescent dye.

-

Chemotaxis Chamber Setup: A chemotaxis chamber, such as a Boyden chamber, is used. The lower chamber is filled with a medium containing CCL2, while the upper chamber contains the labeled cells and varying concentrations of this compound.

-

Incubation: The chamber is incubated to allow cell migration through a porous membrane separating the two chambers.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by fluorescence measurement.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell migration.

ERK Phosphorylation Assay

This assay measures the inhibition of downstream signaling events following CCR2 activation.

-

Cell Stimulation: CCR2-expressing cells are pre-incubated with different concentrations of this compound before being stimulated with CCL2.

-

Cell Lysis: After a short incubation period, the cells are lysed to release their intracellular proteins.

-

Western Blotting or ELISA: The cell lysates are analyzed by Western blotting or ELISA to detect the levels of phosphorylated ERK (pERK), a key downstream signaling molecule.

-

Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits CCL2-induced ERK phosphorylation by 50%.

Visualizing the Molecular Interactions

To better understand the biological context of this compound's activity, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow.

Caption: The CCR2 signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for determining the binding affinity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CCR | TargetMol [targetmol.com]

- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

INCB3344 Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound in preclinical research. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows.

Core Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound across various species and assay formats.

Table 1: In Vitro Potency of this compound in Binding and Functional Assays

| Species | Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |

| Human | Binding Antagonism | hCCR2 | - | 5.1 | [1][2][3][4] |

| Human | Chemotaxis Antagonism | hCCR2 | - | 3.8 | [1][2][3][4] |

| Murine | Binding Antagonism | mCCR2 | - | 9.5 | [1][2][3][4] |

| Murine | Binding Antagonism | mCCR2 | WEHI-274.1 monocytes | 10 | [2] |

| Murine | Chemotaxis Antagonism | mCCR2 | - | 7.8 | [1][2][3][4] |

| Rat | Binding Antagonism | rCCR2 | - | 7.3 | [2] |

| Rat | Chemotaxis Antagonism | rCCR2 | - | 2.7 | [2] |

| Cynomolgus | Binding Antagonism | cCCR2 | - | 16 | [2] |

| Cynomolgus | Chemotaxis Antagonism | cCCR2 | - | 6.2 | [2] |

Table 2: Selectivity Profile of this compound

| Target | Species | Assay Type | IC50 | Reference |

| CCR1 | Murine | - | >1 µM | [2] |

| CCR5 | Murine | - | >3 µM | [2] |

| Panel of >50 ion channels, transporters, and other GPCRs | Human | - | >1 µM | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a chemotaxis assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be optimized for specific experimental conditions.

CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the CCR2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing human or murine CCR2.

-

Radioligand: [¹²⁵I]-CCL2 (PerkinElmer or equivalent).

-

Test Compound: this compound.

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

96-well Filter Plates: Glass fiber filter plates (e.g., Millipore).

-

Scintillation Fluid.

-

Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from 1 pM to 10 µM.

-

Assay Plate Setup:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]-CCL2 (at a final concentration close to its Kd), and 100 µL of cell membrane suspension to designated wells.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM), 50 µL of [¹²⁵I]-CCL2, and 100 µL of cell membrane suspension.

-

Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [¹²⁵I]-CCL2, and 100 µL of cell membrane suspension.

-

-

Incubation: Seal the plate and incubate for 90-120 minutes at room temperature with gentle agitation.

-

Filtration: Transfer the contents of the wells to the filter plate and wash rapidly with ice-cold wash buffer using a vacuum manifold.

-

Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

Objective: To assess the functional ability of this compound to inhibit CCL2-induced cell migration.

Materials:

-

Cells: A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.

-

Chemoattractant: Recombinant human or murine CCL2.

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Transwell Inserts: Polycarbonate membrane inserts (e.g., 5 µm pore size for monocytes).

-

24-well Plates.

-

Staining/Quantification Reagents: Calcein-AM or other suitable cell staining dye.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Culture cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., EC80) to the lower chambers of the 24-well plate.

-

Add assay medium without CCL2 to the negative control wells.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by pre-labeling the cells with Calcein-AM and measuring the fluorescence in the bottom well.

-

-

Data Analysis: Calculate the percentage of inhibition of CCL2-induced migration for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on CCL2-induced phosphorylation of ERK1/2.

Materials:

-

Cells: CCR2-expressing cell line.

-

Stimulant: Recombinant human or murine CCL2.

-

Test Compound: this compound.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE Gels and Western Blotting Equipment.

-

Chemiluminescent Substrate.

-

Imaging System.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulate the cells with CCL2 (at a pre-determined optimal concentration) for 5-10 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Collect the lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing for Total ERK:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal for each sample.

-

Calculate the percentage of inhibition of CCL2-induced ERK phosphorylation for each this compound concentration.

-

References

INCB3344: An In-Depth Technical Guide to its In Vitro Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and pharmacological characterization of INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The information is compiled from publicly available research and presented to assist researchers and drug development professionals in understanding the preclinical profile of this compound.

Core Efficacy: Potency and Selectivity

This compound demonstrates nanomolar potency against CCR2 across multiple species. Its efficacy has been primarily characterized through radioligand binding assays, which measure the ability of the compound to displace the natural ligand (CCL2/MCP-1) from the receptor, and functional assays such as chemotaxis and signal transduction inhibition.

Quantitative Potency Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound in key in vitro assays.

Table 1: this compound Potency in CCR2 Binding Assays

| Target Species | Assay Type | Cell Line | IC50 (nM) |

| Human (hCCR2) | Whole Cell Binding | - | 5.1[1][2] |

| Mouse (mCCR2) | Whole Cell Binding | WEHI-274.1 | 9.5[1][2] |

| Mouse (mCCR2) | Whole Cell Binding | Mouse Monocytes | 10[3][4][5][6][7][8] |

| Rat | Whole Cell Binding | - | 7.3[1] |

| Cynomolgus | Whole Cell Binding | - | 16[1] |

Table 2: this compound Potency in Functional Assays

| Functional Assay | Target Species | Cell Line/System | IC50 (nM) |

| Chemotaxis | Human (hCCR2) | - | 3.8[1][2] |

| Chemotaxis | Mouse (mCCR2) | - | 7.8[1][2] |

| Chemotaxis | Rat | - | 2.7[1] |

| Chemotaxis | Cynomolgus | - | 6.2[1] |

| ERK Phosphorylation | Mouse (mCCR2) | - | 3-10[6] |

Selectivity Profile

This compound exhibits high selectivity for CCR2 over other G protein-coupled receptors, including the closely related chemokine receptors CCR1 and CCR5.[3][4][5][6]

Table 3: this compound Selectivity against Homologous Chemokine Receptors

| Target Receptor | Species | Assay Type | IC50 |

| CCR1 | Murine | - | >1 µM[1] |

| CCR5 | Murine | Competition Binding | >3 µM[1][6] |

Mechanism of Action: CCR2 Signaling Pathway

This compound acts as an antagonist at the CCR2 receptor. The binding of the natural ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), to CCR2 on the surface of cells like monocytes initiates a signaling cascade. This cascade is crucial for cell migration and inflammatory responses. By blocking this interaction, this compound prevents the downstream signaling events that lead to monocyte and macrophage recruitment to inflammatory sites.[9] The binding of this compound to human CCR2 is characterized as rapid and reversible, and it acts competitively against CCL2.[9]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below. These protocols are synthesized from published literature.

CCR2 Radioligand Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled CCL2 ligand for binding to the CCR2 receptor expressed on whole cells.

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1, endogenously expressing mCCR2.[1]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]

-

Test Compound: this compound.

-

Assay Buffer: RPMI 1640 supplemented with 1% Bovine Serum Albumin (BSA).

-

Non-specific Binding Control: High concentration of unlabeled CCL2.

-

Instrumentation: Scintillation counter.

Procedure:

-

Cell Preparation: Culture WEHI-274.1 cells and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell suspension, 125I-mCCL2, and serial dilutions of this compound. For determining non-specific binding, a separate set of wells will contain a high concentration of unlabeled CCL2 instead of the test compound.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Washing: Terminate the binding reaction by rapid filtration over a filter plate, followed by washing with cold buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the directed migration of cells towards a CCL2 gradient.

Materials:

-

Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

-

Chemoattractant: Recombinant human CCL2 (hCCL2).

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Apparatus: Transwell migration chambers (e.g., 96-well format).

-

Detection: Cell viability dye (e.g., Calcein-AM) and a fluorescence plate reader.

Procedure:

-

Cell Preparation: Pre-incubate cells with various concentrations of this compound or vehicle control.

-

Assay Setup: Add hCCL2 to the lower chambers of the Transwell plate. Place the cell suspension in the upper chamber (the insert).

-

Incubation: Incubate the plate for a sufficient time (e.g., 90 minutes at 37°C) to allow for cell migration through the porous membrane of the insert towards the chemoattractant.

-

Cell Quantification: Remove non-migrated cells from the top of the insert. Quantify the migrated cells in the lower chamber by using a fluorescent dye and measuring the signal with a plate reader.

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

ERK Phosphorylation Assay

This assay assesses the ability of this compound to block CCL2-induced intracellular signaling by measuring the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key downstream component of the CCR2 pathway.

Materials:

-

Cells: CCR2-expressing cells.

-

Stimulant: CCL2.

-

Test Compound: this compound.

-

Lysis Buffer: To extract cellular proteins.

-

Detection Reagents: Primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, and a secondary antibody conjugated to a detectable marker (e.g., HRP for ELISA or a fluorophore for Western blot).

-

Instrumentation: ELISA plate reader, Western blot imaging system, or flow cytometer.

Procedure:

-

Cell Culture and Starvation: Culture cells to confluence and then serum-starve them to reduce basal ERK phosphorylation.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulation: Stimulate the cells with an EC80 concentration of CCL2 for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

-

Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular proteins.

-

Detection: Quantify the levels of p-ERK and total ERK in the cell lysates using a suitable method such as a cell-based ELISA or Western blotting.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percentage inhibition of CCL2-induced phosphorylation by this compound and determine the IC50 value.

Conclusion

This compound is a highly potent and selective CCR2 antagonist with low nanomolar activity in both binding and functional in vitro assays across multiple species. Its well-characterized mechanism of action, involving the competitive inhibition of the CCL2/CCR2 signaling axis, makes it a valuable tool for preclinical research into the role of CCR2 in inflammatory diseases. The detailed protocols and summarized data provided in this guide serve as a foundational resource for scientists investigating CCR2-mediated pathologies and the therapeutic potential of its antagonists.

References

- 1. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CCR | TargetMol [targetmol.com]

- 8. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

INCB3344: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), is a critical signaling axis in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in a wide range of pathological conditions, including inflammatory diseases, autoimmune disorders, and cancer. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data and detailed experimental protocols. By blocking the CCL2/CCR2 axis, this compound effectively modulates key intracellular signaling cascades, leading to the inhibition of inflammatory cell migration and other cellular responses.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Target | Cell Line | IC50 (nM) |

| Binding Antagonism | Human | hCCR2 | - | 5.1[1][2] |

| Murine | mCCR2 | WEHI-274.1 | 9.5 - 10 ± 5[1][3] | |

| Rat | rCCR2 | - | 7.3[1] | |

| Cynomolgus | cCCR2 | - | 16[1] | |

| Chemotaxis Antagonism | Human | hCCR2 | - | 3.8[1][2][3] |

| Murine | mCCR2 | - | 7.8[1][2][3] | |

| Rat | rCCR2 | - | 2.7[1] | |

| Cynomolgus | cCCR2 | - | 6.2[1] | |

| ERK Phosphorylation Inhibition | Murine | mCCR2 | WEHI-274.1 | 3 - 10[4] |

Table 2: Selectivity Profile of this compound

| Target | Species | IC50 |

| CCR1 | Murine | >1 µM[1] |

| CCR5 | Murine | >3 µM[1] |

| Panel of >50 ion channels, transporters, and other GPCRs | - | >1 µM[1] |

Downstream Signaling Pathways Modulated by this compound

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This compound, by acting as a CCR2 antagonist, effectively blocks these downstream pathways. The primary signaling cascades affected are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.

Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial downstream effector of CCR2 activation. This pathway is centrally involved in cell proliferation, differentiation, and survival. This compound has been shown to potently inhibit CCL2-mediated ERK phosphorylation with an IC50 value in the range of 3-10 nM in murine monocytic cells.[4] This inhibition is a key mechanism through which this compound exerts its anti-inflammatory and anti-proliferative effects.

JAK/STAT Pathway

PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Activation of CCR2 by CCL2 leads to the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt (p-Akt) subsequently phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression. Similar to the JAK/STAT pathway, direct IC50 values for this compound on Akt phosphorylation are not widely published, but its mechanism as a CCR2 antagonist implies inhibition of this pathway.

Experimental Protocols

Detailed methodologies for key experiments to characterize the downstream signaling effects of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR2 receptor.

Figure 2: Experimental workflow for a radioligand binding assay.

Methodology:

-

Cell Preparation: Culture a cell line endogenously expressing CCR2, such as the murine monocytic cell line WEHI-274.1. Harvest the cells and resuspend them in a suitable assay buffer (e.g., RPMI 1640 with 1% BSA) to a concentration of approximately 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Binding Reaction: In a 96-well plate, add the cell suspension, the diluted this compound or vehicle control, and a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-mCCL2).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Transfer the contents of each well to a filter plate (e.g., glass fiber filter) and wash with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.

Figure 3: Experimental workflow for a chemotaxis assay.

Methodology:

-

Cell Preparation: Use a CCR2-expressing cell line (e.g., human monocytic cell line THP-1) or primary monocytes. Resuspend the cells in a serum-free assay medium.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.

-

Assay Setup: In a Boyden chamber or a transwell plate with a porous membrane (e.g., 5 µm pore size), add the chemoattractant CCL2 to the lower wells.

-

Cell Migration: Add the pre-treated cell suspension to the upper chamber of each well.

-

Incubation: Incubate the plate for a period that allows for optimal cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope or quantify the stained cells by measuring absorbance after elution.

-

Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound and determine the IC50 value.

Calcium Flux Assay

This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2.

Figure 4: Experimental workflow for a calcium flux assay.

Methodology:

-

Cell Preparation and Dye Loading: Culture CCR2-expressing cells (e.g., THP-1 or a stable cell line). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Compound Incubation: Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer. Add varying concentrations of this compound to the cells and incubate for a specified pre-incubation time.

-

Assay Performance: Place the cell plate in a fluorescence plate reader with kinetic reading capabilities.

-

Stimulation and Measurement: Establish a baseline fluorescence reading. Inject a solution of CCL2 into the wells to stimulate the cells. Immediately begin recording the fluorescence intensity at short intervals to capture the kinetics of the calcium flux.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Phosphorylated Signaling Proteins (p-ERK, p-STAT3)

This assay is used to quantify the inhibitory effect of this compound on the phosphorylation of downstream signaling proteins.

Figure 5: Experimental workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Culture CCR2-expressing cells and serum-starve them to reduce basal signaling. Pre-treat the cells with various concentrations of this compound for a designated time. Stimulate the cells with CCL2 for a short period (e.g., 5-15 minutes) to induce phosphorylation of downstream targets.

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK or anti-phospho-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. To normalize the data, the membrane can be stripped and re-probed for the total protein (e.g., total ERK or total STAT3) and a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent and selective CCR2 antagonist that effectively inhibits the downstream signaling pathways mediated by the CCL2/CCR2 axis. Its ability to block key signaling cascades, including the MAPK/ERK, JAK/STAT, and PI3K/Akt pathways, translates to the inhibition of crucial cellular functions such as chemotaxis, proliferation, and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the CCL2/CCR2 pathway with inhibitors like this compound.

References

The Role of INCB3344 in Monocyte Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte chemotaxis, the directed migration of monocytes to sites of inflammation, is a critical process in both innate and adaptive immunity. This process is tightly regulated by a class of signaling molecules known as chemokines and their corresponding receptors. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), represent a pivotal axis in the recruitment of monocytes from the bone marrow to peripheral tissues. Dysregulation of the CCL2/CCR2 axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.

INCB3344 is a potent and selective small-molecule antagonist of the CCR2 receptor.[1][2] By competitively inhibiting the binding of CCL2 to CCR2, this compound effectively blocks the downstream signaling cascades that lead to monocyte chemotaxis.[3][4] This technical guide provides an in-depth overview of the role of this compound in monocyte chemotaxis, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of the CCL2/CCR2 Signaling Axis

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events crucial for directional cell movement. Upon ligand binding, CCR2 couples to inhibitory G proteins (Gαi), leading to the activation of downstream effector pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[4] The activation of these pathways culminates in cytoskeletal rearrangements, integrin activation, and ultimately, the chemotaxis of monocytes towards the CCL2 gradient.

This compound functions as a competitive antagonist at the CCR2 receptor.[3] It binds to the receptor with high affinity, thereby preventing the binding of CCL2 and other cognate ligands. This blockade of ligand binding abrogates the initiation of the downstream signaling cascade, effectively inhibiting ERK phosphorylation and subsequent monocyte migration.[2][4]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across multiple species using in vitro binding and functional assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound

| Target Species | Assay Type | Cell Line/Preparation | Radioligand | IC50 (nM) |

| Human | Whole Cell Binding | hCCR2-expressing cells | [¹²⁵I]-CCL2 | 5.1[5][6] |

| Mouse | Whole Cell Binding | WEHI-274.1 (murine monocytes) | [¹²⁵I]-mCCL2 | 9.5[5][6] |

| Rat | Not specified | Not specified | Not specified | 7.3[5] |

| Cynomolgus Monkey | Not specified | Not specified | Not specified | 16[5] |

Table 2: In Vitro Functional Activity of this compound (Chemotaxis Inhibition)

| Target Species | Assay Type | Cell Type | Chemoattractant | IC50 (nM) |

| Human | Chemotaxis Assay | hCCR2-expressing cells | CCL2 | 3.8[5][6] |

| Mouse | Chemotaxis Assay | WEHI-274.1 (murine monocytes) | mCCL2 | 7.8[5][6] |

| Rat | Chemotaxis Assay | Not specified | Not specified | 2.7[5] |

| Cynomolgus Monkey | Chemotaxis Assay | Not specified | Not specified | 6.2[5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Monocyte Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directed migration of monocytes towards a CCL2 gradient.

Materials:

-

Monocytic cells (e.g., human primary monocytes, THP-1 cell line, or murine WEHI-274.1 cells)

-

Chemotaxis medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

-

Recombinant human or murine CCL2

-

This compound

-

Transwell inserts (5 µm pore size) for 24-well plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell viability reagent

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Preparation:

-

Culture monocytic cells to a density of approximately 1 x 10⁶ cells/mL.

-

For primary human monocytes, isolate from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by negative selection.

-

Harvest cells and resuspend in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

In the lower wells of a 24-well plate, add 600 µL of chemotaxis medium containing various concentrations of CCL2 (a typical concentration for inducing chemotaxis is 10-100 ng/mL). Include a negative control well with medium only.

-

In separate tubes, pre-incubate the cell suspension with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 4 hours. The optimal incubation time should be determined empirically for the specific cell type used.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be achieved by:

-

Fluorescence-based methods: If cells were pre-labeled with a fluorescent dye, read the fluorescence in the lower well using a plate reader. Alternatively, lyse the cells in the lower chamber and quantify the released fluorescent dye.

-

Cell counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.

-

-

Whole-Cell Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cells expressing CCR2 (e.g., WEHI-274.1 cells or a transfected cell line)

-

Radioligand: [¹²⁵I]-labeled CCL2 (human or murine)

-

Unlabeled CCL2 (for determining non-specific binding)

-

This compound

-

Binding buffer: RPMI 1640 with 0.1% BSA and 20 mM HEPES

-

Wash buffer: Cold PBS

-

96-well filter plates with glass fiber filters

-

Vacuum manifold

-

Gamma counter

Procedure:

-

Cell Preparation:

-

Culture CCR2-expressing cells to an appropriate density.

-

Harvest cells and resuspend in binding buffer at a concentration of 5 x 10⁵ cells per 50 µL.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of binding buffer.

-

Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM).

-

Competition: 25 µL of serially diluted this compound.

-

-

Add 25 µL of [¹²⁵I]-CCL2 to all wells (final concentration typically around 150 pM).

-

Add 50 µL of the cell suspension to all wells.

-

-

Incubation:

-

Incubate the plate for 30 minutes at room temperature with gentle agitation.

-

-

Filtration and Washing:

-

Transfer the contents of the assay plate to a pre-wetted filter plate.

-

Wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.

-

-

Quantification:

-

Allow the filters to dry completely.

-

Determine the amount of bound radioactivity in each well using a gamma counter.

-

ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of this compound on the CCL2-induced phosphorylation of ERK, a key downstream signaling event.

Materials:

-

Monocytic cells expressing CCR2

-

Recombinant CCL2

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate monocytic cells and starve them of serum for several hours to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Stimulate the cells with CCL2 (e.g., 50 ng/mL) for a short period (typically 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the bound antibodies.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Visualizations

Signaling Pathway

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Caption: Workflow for a monocyte chemotaxis assay.

Caption: Workflow for a whole-cell radioligand binding assay.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Its ability to effectively inhibit CCL2-mediated monocyte chemotaxis makes it an invaluable tool for researchers investigating the role of the CCL2/CCR2 axis in inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of targeting this critical inflammatory pathway.

References

- 1. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

INCB3344: A Technical Guide to Preclinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides an in-depth technical overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented is intended to guide researchers and drug development professionals in leveraging this tool compound for target validation and preclinical studies in various disease models.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to its receptor, CCR2.[1] This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By blocking this signaling axis, this compound effectively mitigates inflammatory responses driven by these immune cells.[2][3][4][5] The binding of this compound to CCR2 is rapid and reversible.[1]

Quantitative Pharmacological Data

The preclinical efficacy of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity

| Parameter | Species | IC50 Value | Assay Type | Reference |

| Binding Antagonism | Human (hCCR2) | 5.1 nM | Whole-cell binding | [6][7][8] |

| Murine (mCCR2) | 9.5 nM - 10 nM | Whole-cell binding | [2][5][6][7][8][9] | |

| Rat | 7.3 nM | Whole-cell binding | [6][10] | |

| Cynomolgus | 16 nM | Whole-cell binding | [6][10] | |

| Chemotaxis Antagonism | Human (hCCR2) | 3.8 nM | Chemotaxis assay | [6][10][7][8] |

| Murine (mCCR2) | 7.8 nM | Chemotaxis assay | [6][10][7][8] | |

| Rat | 2.7 nM | Chemotaxis assay | [10] | |

| Cynomolgus | 6.2 nM | Chemotaxis assay | [10] | |

| ERK Phosphorylation | Murine (mCCR2) | 3 - 10 nM | ERK phosphorylation assay | [11] |

| Selectivity | Other GPCRs | >100-fold selective for CCR2 | Panel of G protein-coupled receptors | [2][5] |

| Murine CCR1 | >1 µM | Receptor binding | [6] | |

| Murine CCR5 | >3 µM | Receptor binding | [6] |

Pharmacokinetic Properties

| Parameter | Species | Value | Dosing | Reference |

| Oral Bioavailability | Murine | 47% | 10 mg/kg or 30 mg/kg | [5][6][8] |

| Serum Protein Binding | Human | 24% (free fraction) | N/A | [8][12] |

| Murine | 15% (free fraction) | N/A | [8][12] |

Signaling Pathway and Experimental Workflows

CCL2-CCR2 Signaling Pathway

The following diagram illustrates the CCL2-CCR2 signaling pathway and the mechanism of inhibition by this compound.

Caption: CCL2-CCR2 signaling and this compound inhibition.

Experimental Workflow: In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Caption: Workflow for in vitro characterization.

Detailed Experimental Protocols

Whole-Cell Receptor Binding Assay

This protocol is adapted from studies characterizing the binding affinity of this compound to CCR2.[11]

-

Cell Culture: WEHI-274.1, a murine monocytic cell line endogenously expressing CCR2, is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.[11]

-

Assay Buffer: The binding buffer consists of RPMI 1640, 0.1% BSA, and 20 mM HEPES.[11]

-

Assay Procedure:

-

Harvest and resuspend WEHI-274.1 cells in the assay buffer to a concentration of 5x10^5 cells per well.[11]

-

Add serial dilutions of this compound to the cells.

-

Immediately add 150 pM of 125I-labeled murine CCL2 (mCCL2).[11]

-

For non-specific binding control, add a high concentration (0.3 µM) of unlabeled mCCL2.[11]

-

Incubate the mixture for 30 minutes at room temperature.[11]

-

Harvest the cells onto 1.2-µM polyvinylidene difluoride filters and wash to remove unbound radioligand.[11]

-

Air-dry the filters and measure the bound radioactivity using a gamma counter.[11]

-

-

Data Analysis: Calculate the concentration of this compound required to inhibit 50% of specific binding (IC50) by subtracting non-specific binding from total binding. Specific binding typically accounts for 97% of the total binding.[11]

Chemotaxis Assay

This protocol describes the assessment of this compound's ability to inhibit CCL2-induced cell migration.[2][11]

-

Cell Preparation: Use WEHI-274.1 cells, washing and resuspending them in chemotaxis buffer.

-

Assay Setup:

-

Use a chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).

-

Place a solution containing mCCL2 (e.g., 30 nM) in the lower chamber.[11]

-

Add WEHI-274.1 cells pre-incubated with varying concentrations of this compound to the upper chamber.

-

-

Incubation: Incubate the chamber for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration.

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane.

-

Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Diff-Quik).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Determine the IC50 value for the inhibition of chemotaxis by plotting the percentage of inhibition against the concentration of this compound.

ERK Phosphorylation Assay

This protocol outlines the procedure to measure the inhibition of CCL2-mediated ERK phosphorylation by this compound.[1][2][11]

-

Cell Stimulation:

-

Starve WEHI-274.1 cells in a serum-free medium for several hours.

-

Pre-treat the cells with various concentrations of this compound for a short period (e.g., 6 minutes).[11]

-

Stimulate the cells with mCCL2 for a predetermined time (e.g., 5-10 minutes) to induce ERK phosphorylation.

-

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Calculate the IC50 for the inhibition of ERK phosphorylation.

-

Preclinical Disease Model Applications

This compound has demonstrated therapeutic potential in a range of preclinical animal models, primarily those with a strong inflammatory component.

Inflammatory Disease Models

-

Delayed-Type Hypersensitivity (DTH): this compound treatment resulted in a dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation in a mouse model of DTH.[2][3][4][5]

-

Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of this compound significantly reduced disease severity.[2][3]

-

Inflammatory Arthritis: this compound was shown to be effective in a rat model of inflammatory arthritis.[2][3] In a murine collagen-induced arthritis (CIA) model, CCR2 inhibition was shown to reduce the homing of osteoclast progenitors to the affected bone, thus suppressing osteoclast activity.[13]

Diabetic Nephropathy

In rodent models of diabetic nephropathy, this compound has shown significant renoprotective effects.

-

db/db Mice: Administration of this compound for 8 weeks in db/db mice, a model for type 2 diabetes, led to a decrease in albuminuria and serum creatinine levels.[14][15] Mechanistically, this compound reduced the abundance of bone marrow-derived macrophages (BM-Mφ) in the kidneys, decreased the expression of Toll-like receptor 9 (TLR9), and lowered TNF-α production by BM-Mφs.[14][15] It also reduced reactive oxygen species (ROS) production by resident macrophages.[14][15]

-

Streptozotocin (STZ)-induced Diabetic Mice: In this model of type 1 diabetes, this compound treatment also decreased albuminuria and serum creatinine, improved mesangial proliferation, and reduced macrophage infiltration and pro-inflammatory cytokine production.[16]

Logical Relationship: this compound in Diabetic Nephropathy

The following diagram illustrates the proposed mechanism of action of this compound in the context of diabetic nephropathy.

Caption: Proposed mechanism of this compound in diabetic nephropathy.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated preclinical efficacy in a variety of inflammatory disease models. Its favorable pharmacokinetic profile in rodents makes it an excellent tool for in vivo studies aimed at understanding the role of the CCL2-CCR2 axis in disease pathogenesis. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute preclinical studies utilizing this compound.

References

- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, this compound [ouci.dntb.gov.ua]

- 10. This compound | CCR | TargetMol [targetmol.com]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

INCB3344: A Potent CCR2 Antagonist for Modulating Macrophage Recruitment in Inflammatory Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action in inhibiting macrophage recruitment, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in the investigation and potential therapeutic application of CCR2 antagonists in inflammatory and autoimmune diseases.

Introduction

The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the mobilization of monocytes from the bone marrow and their subsequent migration into tissues, where they differentiate into macrophages.[1][2] Dysregulation of the CCL2/CCR2 axis is implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[3][4][5] Consequently, antagonism of CCR2 represents a compelling therapeutic strategy to mitigate the pathological inflammation driven by excessive macrophage accumulation.

This compound has emerged as a well-characterized, potent, and selective CCR2 antagonist with activity against both human and rodent receptors, making it a valuable tool for preclinical research.[1][2][3] This document summarizes the key in vitro and in vivo data for this compound, details the experimental methodologies used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the CCL2/CCR2 Signaling Axis

This compound exerts its pharmacological effect by competitively binding to CCR2, thereby preventing the binding of its cognate ligand CCL2.[1] This interaction blocks the downstream signaling cascade that ultimately leads to monocyte chemotaxis and recruitment.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | IC50 Value | Reference |

| CCL2 Binding Inhibition | Human | 5.1 nM | [6] |

| Mouse | 9.5 nM (10 nM) | [3][6] | |

| Rat | 7.3 nM | [6] | |

| Cynomolgus | 16 nM | [6] | |

| Chemotaxis Inhibition | Human | 3.8 nM | [6] |

| Mouse | 7.8 nM (10 nM) | [6][7] | |

| Rat | 2.7 nM | [6] | |

| Cynomolgus | 6.2 nM | [6] | |

| ERK Phosphorylation Inhibition | Mouse | 3-10 nM | [7] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Thioglycolate-Induced Peritonitis

| Dose (Oral) | Inhibition of Monocyte Influx | Reference |

| 30 mg/kg BID | 36% | [7] |

| 60 mg/kg BID | 55% | [7] |

| 100 mg/kg BID | 73% | [7] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 47% | [2][6] |

| AUC (10 mg/kg oral dose in CD-1 mice) | 2664 nMh | [6] |

| AUC (10 mg/kg oral dose in Balb/c mice) | 3888 nMh | [6] |

| Half-life (intravenous administration) | 1 hour | [6] |

Experimental Protocols

In Vitro Assays

This protocol describes the methodology to determine the ability of this compound to inhibit the binding of radiolabeled CCL2 to CCR2-expressing cells.

References

- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

INCB3344: A Comprehensive Technical Review of a Potent and Selective CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB3344 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides an in-depth technical review of the scientific literature on this compound, encompassing its pharmacological profile, mechanism of action, and preclinical efficacy in various inflammatory disease models. Quantitative data from in vitro and in vivo studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. While a promising preclinical candidate, the clinical development of this compound was halted due to moderate hERG activity. This review serves as a comprehensive resource for researchers in the field of chemokine receptor antagonism and inflammatory disease.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. Consequently, CCR2 has emerged as an attractive therapeutic target for the development of novel anti-inflammatory agents. This compound was developed as a potent and selective antagonist of CCR2, demonstrating high affinity for both human and rodent receptors, which facilitated its evaluation in various preclinical models.

Mechanism of Action

This compound is a non-competitive antagonist of the CCR2 receptor.[1] It inhibits the binding of CCL2 to CCR2, thereby blocking the downstream signaling cascade that leads to monocyte and macrophage chemotaxis.[2][3] Key downstream events inhibited by this compound include ERK phosphorylation, a critical step in the MAP kinase signaling pathway that is activated upon CCL2 binding to CCR2.[2]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various binding and functional assays across multiple species.

Quantitative Data

| Assay Type | Species | Target | Cell Line | IC50 (nM) | Reference(s) |

| Binding Antagonism | Human | hCCR2 | - | 5.1 | [4] |

| Murine | mCCR2 | - | 9.5 | [4] | |

| Murine | mCCR2 | WEHI-274.1 | 10 | [2] | |

| Rat | rCCR2 | - | 7.3 | [4] | |

| Cynomolgus | cCCR2 | - | 16 | [4] | |

| Chemotaxis Antagonism | Human | hCCR2 | - | 3.8 | [4] |

| Murine | mCCR2 | - | 7.8 | [4] | |

| Rat | rCCR2 | - | 2.7 | [4] | |

| Cynomolgus | cCCR2 | - | 6.2 | [4] |

| Selectivity Profile (Murine) | IC50 | Reference(s) |

| CCR1 | >1 µM | [4] |

| CCR5 | >3 µM | [4] |

| Panel of >50 Ion Channels, Transporters, and other GPCRs | >1 µM | [4] |

Experimental Protocols

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CCR2 receptor.

-

Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).

-

Assay Procedure:

-

WEHI-274.1 cells are incubated with varying concentrations of this compound.

-

125I-mCCL2 is added to the cell suspension.

-

The mixture is incubated to allow for competitive binding.

-

The cells are then harvested on a filter plate, and the amount of bound radioactivity is measured using a gamma counter.

-